6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one
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Description
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Glucosidase Inhibitory Activities
A study by Özil, Parlak, and Baltaş (2018) focused on the synthesis of benzimidazole derivatives containing morpholine, demonstrating their significant in vitro antioxidant activities and glucosidase inhibitory potential. These derivatives were evaluated using various assays like Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP), showing high scavenging activity and better inhibitory potential than the standard acarbose in some compounds (Özil, Parlak, & Baltaş, 2018).
Corrosion Inhibition
Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, investigating their corrosion inhibition behavior on steel in hydrochloric acid. Their research showed that these compounds act as mixed-type inhibitors, with some achieving up to 97.7% efficiency, indicating their potential in protecting metals against corrosion (Rbaa et al., 2020).
Synthesis Under Microwave Irradiation
Kuarm et al. (2011) reported the synthesis of a related compound under microwave irradiation, highlighting the method's efficiency in producing good yields. This approach emphasizes the role of modern synthesis techniques in creating complex molecules efficiently (Kuarm et al., 2011).
Anticorrosive and Anti-inflammatory Properties
Another study explored the synthesis of chromenyl derivatives from the venerid clam Paphia malabarica, demonstrating their antioxidative and anti-inflammatory properties. These compounds showed potential for therapeutic applications, particularly in inflammation and oxidative stress-related conditions (Joy & Chakraborty, 2017).
Molecular Docking and Anticancer Activities
Chhajed et al. (2016) designed and synthesized benzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, evaluating their anticancer activity against colorectal and non-small cell lung cancer cell lines. This research underscores the potential of these compounds in cancer therapy (Chhajed, Sonawane, Upasani, Kshirsagar, & Gupta, 2016).
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-15-12-16-22(29)18(24-25-19-6-4-5-7-20(19)26(24)2)14-31-23(16)17(21(15)28)13-27-8-10-30-11-9-27/h4-7,12,14,28H,3,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHNVKMSVYIVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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